Isoindoline.PTSA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18N2O2S |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

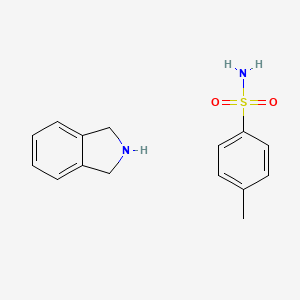

2,3-dihydro-1H-isoindole;4-methylbenzenesulfonamide |

InChI |

InChI=1S/C8H9N.C7H9NO2S/c1-2-4-8-6-9-5-7(8)3-1;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6H2;2-5H,1H3,(H2,8,9,10) |

InChI Key |

FGILKPLFPOEZPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.C1C2=CC=CC=C2CN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoindoline.PTSA Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isoindoline p-toluenesulfonate (isoindoline.PTSA salt). The document details the underlying chemical principles, a robust experimental protocol for its preparation, and a thorough analysis of its structural and spectroscopic properties. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Introduction

Isoindoline and its derivatives are significant structural motifs in a wide array of biologically active compounds and pharmaceutical agents. The formation of salts of these amine-containing heterocycles is a common strategy to improve their physicochemical properties, such as solubility, stability, and bioavailability. p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is solid and easy to handle, making it an ideal candidate for forming crystalline salts with basic compounds like isoindoline.[1][2]

The synthesis of this compound salt is based on a straightforward acid-base reaction. Isoindoline, a secondary amine, acts as a Brønsted-Lowry base, while PTSA acts as a Brønsted-Lowry acid. The significant difference in their pKa values ensures that the proton transfer is essentially quantitative, leading to the formation of the isoindolinium p-toluenesulfonate salt.

Synthesis of this compound Salt

The synthesis of this compound salt involves the direct reaction of isoindoline with p-toluenesulfonic acid. The following protocol is a generalized procedure based on common organic salt formation techniques.

Experimental Protocol

Materials:

-

Isoindoline (C₈H₉N)

-

p-Toluenesulfonic acid monohydrate (CH₃C₆H₄SO₃H·H₂O)

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Methanol (or other suitable polar solvent)

Procedure:

-

Dissolution of Reactants: In a clean, dry flask, dissolve one molar equivalent of isoindoline in a minimal amount of anhydrous diethyl ether. In a separate flask, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in a minimal amount of methanol.

-

Reaction: Slowly add the methanolic solution of p-toluenesulfonic acid to the stirred solution of isoindoline at room temperature.

-

Precipitation: Upon mixing, a white precipitate of this compound salt should form immediately. Continue stirring for an additional 30 minutes to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound salt under vacuum to a constant weight.

Reaction Scheme:

Caption: Synthesis of this compound Salt.

Stoichiometry and Yield Calculation

The reaction proceeds in a 1:1 molar ratio. The theoretical yield should be calculated based on the limiting reagent.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Isoindoline | C₈H₉N | 119.16[3][4][5] |

| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22[6] |

| This compound Salt | C₁₅H₁₇NO₃S | 291.37 |

Characterization of this compound Salt

A comprehensive characterization of the synthesized salt is crucial to confirm its identity, purity, and structure. The following techniques are recommended.

Physical Properties

| Property | Isoindoline | p-Toluenesulfonic Acid (monohydrate) | This compound Salt (Expected) |

| Appearance | Colorless liquid or solid | White crystalline solid[1][2] | White crystalline solid |

| Melting Point (°C) | 17[5][7][8] | 103-106[2] | Higher than individual components |

| Solubility | Soluble in organic solvents | Soluble in water, alcohols, and polar organic solvents[1][2] | Soluble in polar solvents like water and methanol |

Spectroscopic Data

The formation of the salt can be confirmed by analyzing the changes in the spectroscopic signatures of the individual components.

In the ¹H NMR spectrum of the salt, the proton on the nitrogen of the isoindolinium cation will be deshielded and may appear as a broad singlet. The aromatic protons of both the isoindolinium and p-toluenesulfonate moieties will be present, with potential shifts due to the change in the electronic environment upon salt formation.

| Compound | Proton | Chemical Shift (δ, ppm) |

| Isoindoline | Aromatic (4H) | ~7.1-7.3 |

| CH₂ (4H) | ~4.2 | |

| NH (1H) | Variable | |

| p-Toluenesulfonic Acid | Aromatic (ortho to SO₃H, 2H) | ~7.8 |

| Aromatic (meta to SO₃H, 2H) | ~7.2 | |

| CH₃ (3H) | ~2.4 | |

| SO₃H (1H) | ~10-12 (broad) | |

| This compound Salt (Expected) | Aromatic (Isoindolinium, 4H) | Shifted from isoindoline |

| CH₂ (Isoindolinium, 4H) | Shifted from isoindoline | |

| NH₂⁺ (Isoindolinium, 2H) | Deshielded, broad singlet | |

| Aromatic (p-toluenesulfonate, 4H) | Similar to PTSA | |

| CH₃ (p-toluenesulfonate, 3H) | Similar to PTSA |

The ¹³C NMR spectrum will show peaks corresponding to all carbon atoms in the salt. The carbon atoms of the isoindolinium cation, particularly those adjacent to the nitrogen, are expected to show a downfield shift compared to free isoindoline due to the positive charge.

| Compound | Carbon | Chemical Shift (δ, ppm) |

| Isoindoline | Aromatic (quaternary) | ~142 |

| Aromatic (CH) | ~122, 127 | |

| CH₂ | ~53 | |

| p-Toluenesulfonic Acid | Aromatic (C-SO₃H) | ~145 |

| Aromatic (C-CH₃) | ~141 | |

| Aromatic (CH) | ~126, 129 | |

| CH₃ | ~21 | |

| This compound Salt (Expected) | Aromatic (Isoindolinium) | Shifted from isoindoline |

| CH₂ (Isoindolinium) | Downfield shift | |

| Aromatic (p-toluenesulfonate) | Similar to PTSA | |

| CH₃ (p-toluenesulfonate) | Similar to PTSA |

Infrared spectroscopy is a powerful tool to confirm salt formation. The spectrum of the salt will exhibit characteristic bands from both the isoindolinium cation and the p-toluenesulfonate anion. A key indicator of salt formation is the appearance of N-H stretching bands for the secondary ammonium ion and the characteristic sulfonate group vibrations.

| Compound | Functional Group | Wavenumber (cm⁻¹) |

| Isoindoline | N-H stretch (secondary amine) | ~3300-3500 (weak) |

| C-H stretch (aromatic) | ~3000-3100 | |

| C-H stretch (aliphatic) | ~2800-3000 | |

| p-Toluenesulfonic Acid | O-H stretch (sulfonic acid) | Broad, ~2500-3300 |

| S=O stretch | ~1175, 1035 | |

| This compound Salt (Expected) | N⁺-H₂ stretch (secondary ammonium) | Broad, ~2400-3200 |

| S=O stretch (sulfonate) | ~1200-1250, 1030-1060 |

Mass spectrometry will show the molecular ions corresponding to the isoindoline cation and potentially the p-toluenesulfonate anion, depending on the ionization technique used.

| Compound | Ion | Expected m/z |

| Isoindoline | [C₈H₉N + H]⁺ | 120.08 |

| p-Toluenesulfonic Acid | [C₇H₇SO₃]⁻ | 171.01 |

Logical Workflow and Relationships

The following diagram illustrates the logical workflow from the conceptualization of the synthesis to the final characterization of the this compound salt.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has outlined a detailed procedure for the synthesis of this compound salt and the analytical methods for its comprehensive characterization. The formation of this salt offers a promising avenue for modifying the properties of isoindoline for various applications in research and drug development. The provided experimental and spectroscopic data serve as a valuable reference for scientists working with this and related compounds.

References

- 1. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 2. P-Toluenesulfonic_acid [chemeurope.com]

- 3. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoindoline - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. P-toluene sulfonic acid monohydrate [webbook.nist.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Isoindoline CAS#: 496-12-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoindoline.PTSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoindoline nucleus is a privileged bicyclic heterocyclic scaffold consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structural motif is present in a variety of natural products and synthetic molecules with diverse and potent biological activities.[2] Several commercial drugs, including lenalidomide, pazinaclone, and others, feature the isoindoline core, highlighting its importance in pharmaceutical sciences.[1][2] These compounds have applications in treating conditions such as multiple myeloma, inflammation, hypertension, and obesity.[2]

p-Toluenesulfonic acid (PTSA) is a strong, non-oxidizing organic acid that is widely used in organic synthesis as a catalyst and as a counterion to form stable, crystalline salts of basic compounds. The formation of a PTSA salt can improve the handling, stability, and solubility properties of a parent amine.

This guide focuses on the specific salt, Isoindoline.PTSA, providing a centralized repository of its known and inferred physicochemical properties, experimental procedures, and potential applications.

Physicochemical Properties

Direct experimental data for this compound is limited. The following tables summarize the known properties of the salt and its individual components, isoindoline and p-toluenesulfonic acid. Inferred properties for the salt are based on the general characteristics of amine tosylate salts.

General Properties

| Property | This compound | Isoindoline | p-Toluenesulfonic Acid (PTSA) |

| IUPAC Name | 2,3-dihydro-1H-isoindol-2-ium 4-methylbenzenesulfonate | 2,3-dihydro-1H-isoindole[3] | 4-methylbenzenesulfonic acid[4] |

| Synonyms | Isoindoline tosylate, Isoindoline p-toluenesulfonate | 1,3-Dihydroisoindole | Tosic acid, TsOH[4] |

| CAS Number | 1171182-78-7[5] | 496-12-8[6] | 104-15-4 (anhydrous), 6192-52-5 (monohydrate)[4] |

| Molecular Formula | C₁₅H₁₇NO₃S | C₈H₉N[7] | C₇H₈O₃S[4] |

| Molecular Weight | 290.38 g/mol [5] | 119.16 g/mol [7] | 172.20 g/mol (anhydrous)[4] |

Physical Properties

| Property | This compound (Inferred) | Isoindoline | p-Toluenesulfonic Acid (monohydrate) |

| Appearance | White to off-white crystalline solid | Not commonly encountered as a stable solid | White crystalline solid[4] |

| Melting Point | Expected to be a high-melting solid | Data not available | 103-106 °C[8] |

| Boiling Point | Decomposes at high temperatures | Data not available | 140 °C at 20 mmHg[4] |

| Solubility | Soluble in polar solvents like water, methanol, ethanol. Sparingly soluble in nonpolar solvents. | Data not available | Soluble in water, alcohols, and other polar organic solvents.[4] |

Spectral Data

While specific spectra for this compound are not available, the expected characteristic signals are described below based on the structures of the cation and anion.

| Spectroscopy | Isoindoline Cation | p-Toluenesulfonate Anion |

| ¹H NMR | Protons on the benzene ring (aromatic region), protons on the saturated five-membered ring (aliphatic region), and a broad signal for the N-H protons. | Aromatic protons of the tolyl group (typically two doublets), and a singlet for the methyl protons. |

| ¹³C NMR | Aromatic and aliphatic carbon signals. | Aromatic carbon signals and a signal for the methyl carbon. |

| FT-IR (cm⁻¹) | N-H stretching and bending vibrations, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). | S=O stretching (strong bands around 1170 and 1030 cm⁻¹), S-O stretching (around 1010 cm⁻¹), C-H stretching (aromatic and methyl), C=C stretching (aromatic). |

| Mass Spectrometry | The positive ion mode would show the isoindolinium cation (m/z ≈ 120.08). The negative ion mode would show the p-toluenesulfonate anion (m/z ≈ 171.01). |

Chemical Properties and Reactivity

3.1. Acid-Base Chemistry and Salt Formation

This compound is formed through a straightforward acid-base reaction between the basic secondary amine of the isoindoline ring and the strong sulfonic acid, PTSA. The lone pair of electrons on the nitrogen atom of isoindoline accepts a proton from PTSA, forming the isoindolinium cation and the p-toluenesulfonate anion.

3.2. Stability

Amine tosylate salts are generally stable, crystalline solids that are less prone to oxidation than the corresponding free amines. This compound is expected to be stable under normal storage conditions. However, isoindoline itself can be unstable and reactive, particularly towards oxidation.[9] The salt form likely enhances its stability and shelf-life.

3.3. Reactivity

The reactivity of this compound will be dictated by its constituent ions.

-

Isoindolinium Cation: The N-H bond is acidic and can be deprotonated by a strong base to regenerate the free isoindoline. The isoindoline moiety can undergo various reactions typical of secondary amines and aromatic compounds, although the protonated form will be less nucleophilic.

-

p-Toluenesulfonate Anion: The tosylate anion is a very good leaving group in nucleophilic substitution reactions.[7] While it is generally considered a non-coordinating anion, it can be displaced by stronger nucleophiles.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the preparation of an amine tosylate salt.

Materials:

-

Isoindoline

-

p-Toluenesulfonic acid monohydrate

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Methanol or Ethanol

Procedure:

-

Dissolve isoindoline (1 equivalent) in a minimal amount of methanol or ethanol.

-

In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in the same solvent.

-

Slowly add the PTSA solution to the isoindoline solution with stirring at room temperature.

-

Stir the mixture for 30-60 minutes.

-

If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add anhydrous diethyl ether to the solution until a precipitate is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

Characterization Methods

-

Melting Point: Determined using a standard melting point apparatus.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to confirm the presence of both the isoindolinium cation and the p-toluenesulfonate anion in a 1:1 ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film. The characteristic peaks for the N-H group in the salt and the sulfonate group should be identified.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to identify the molecular ions of the isoindolinium cation in positive ion mode and the p-toluenesulfonate anion in negative ion mode.

Role in Drug Development

While there is no direct evidence of this compound being used as an active pharmaceutical ingredient (API), its components are of significant interest. Isoindoline derivatives are a cornerstone of several important drugs.[2] The use of PTSA to form salts of APIs is a common strategy in pharmaceutical development to improve drug properties such as stability, solubility, and bioavailability.

Therefore, this compound could potentially be used as:

-

A stable intermediate: In the synthesis of more complex isoindoline-containing drug molecules. The PTSA salt allows for easier handling and purification of the isoindoline core before further functionalization.

-

A starting material for salt screening: As a well-defined salt, it could be used in studies to develop other pharmaceutically acceptable salts of isoindoline with different counterions.

Conclusion

This compound is a salt that combines the pharmaceutically relevant isoindoline scaffold with the synthetically useful p-toluenesulfonate counterion. Although detailed experimental characterization of this specific salt is not widely published, its physicochemical properties can be reasonably inferred from its constituent parts and the behavior of similar amine tosylate salts. This technical guide provides a comprehensive overview of these properties, along with detailed protocols for its synthesis and characterization, to aid researchers in its potential application in organic synthesis and drug discovery. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. spegroup.ru [spegroup.ru]

- 3. abcr.com [abcr.com]

- 4. researchgate.net [researchgate.net]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. abcr.com [abcr.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Isoindolinone synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Isoindoline p-Toluenesulfonate (Isoindoline.PTSA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindoline and its derivatives are significant scaffolds in medicinal chemistry and drug development, valued for their diverse biological activities. The p-toluenesulfonate (PTSA) salt of isoindoline is often utilized to improve the handling and formulation properties of the parent compound. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and use in subsequent chemical reactions. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of Isoindoline.PTSA, a detailed experimental protocol for its quantitative determination, and a structured framework for data presentation. Due to the current lack of specific public data on the solubility of this compound, this document serves as a foundational resource for researchers to generate and interpret solubility data systematically.

Introduction to this compound

Isoindoline is a heterocyclic amine, and its derivatives are found in a number of pharmaceuticals. The formation of a salt with p-toluenesulfonic acid (PTSA), a strong organic acid, can enhance the crystallinity and stability of the isoindoline base. The resulting salt, this compound, possesses both a relatively nonpolar bicyclic aromatic structure from the isoindoline cation and a polar sulfonate group from the PTSA anion. This amphiphilic nature suggests a complex solubility profile that is highly dependent on the properties of the solvent.

Theoretical Principles of Solubility

The solubility of an organic salt like this compound in an organic solvent is governed by the principle of "like dissolves like". This principle is a reflection of the intermolecular forces between the solute and the solvent molecules. The overall process of dissolution involves the overcoming of the lattice energy of the solid salt and the solvation of the resulting ions by the solvent molecules.

Several factors influence the solubility of this compound:

-

Polarity: Polar solvents are generally better at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant. Solvents with higher dielectric constants are more effective at shielding the electrostatic interactions between the cation and anion, thus favoring dissolution.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. The sulfonate group of the PTSA anion can act as a hydrogen bond acceptor. Protic solvents, such as alcohols, can act as hydrogen bond donors and are likely to be effective solvents.

-

Van der Waals Forces: The nonpolar isoindoline portion of the molecule will interact favorably with nonpolar solvents through London dispersion forces.

Given the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol due to favorable ion-dipole interactions and hydrogen bonding. Also, in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) which have high dielectric constants.

-

Moderate Solubility Expected: In solvents of intermediate polarity such as acetone and acetonitrile.

-

Low to Negligible Solubility Expected: In nonpolar solvents like hexane, toluene, and diethyl ether, where the energy required to break the ionic lattice of the salt is not sufficiently compensated by the weak solute-solvent interactions.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility of this compound (g/L at 25°C) | Observations |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 32.7 | Data to be determined | |

| Ethanol | C₂H₅OH | 24.5 | Data to be determined | |

| Isopropanol | C₃H₇OH | 19.9 | Data to be determined | |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Data to be determined | |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 38.3 | Data to be determined | |

| Acetonitrile | CH₃CN | 37.5 | Data to be determined | |

| Acetone | (CH₃)₂CO | 20.7 | Data to be determined | |

| Nonpolar Solvents | ||||

| Dichloromethane | CH₂Cl₂ | 9.1 | Data to be determined | |

| Toluene | C₇H₈ | 2.4 | Data to be determined | |

| Hexane | C₆H₁₄ | 1.9 | Data to be determined | |

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

-

Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the decomposition point of this compound and above the boiling point of the solvent. A vacuum oven is recommended for high-boiling point solvents.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

The mass of the dissolved this compound is the difference between the final and initial mass of the vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of supernatant collected (L))

-

4.3. Data Reporting

-

For each solvent, perform the experiment in triplicate to ensure reproducibility.

-

Report the average solubility and the standard deviation.

-

Note any observations, such as color changes or difficulties in handling.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in research and drug development. While specific quantitative data is not yet widely available, this guide provides the theoretical background and a robust experimental protocol for its determination. The systematic generation and compilation of such data will be invaluable to the scientific community, enabling more efficient process development, formulation design, and synthesis of novel isoindoline-based compounds. Researchers are encouraged to use the provided framework to contribute to a comprehensive understanding of the solubility profile of this important compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Isoindoline p-Toluenesulfonate (Isoindoline.PTSA)

Introduction

Isoindoline p-toluenesulfonate (Isoindoline.PTSA) is an organic salt formed from the reaction of the heterocyclic amine isoindoline and the strong organic acid, p-toluenesulfonic acid. This compound is of interest in pharmaceutical and materials science for its potential as a protonated isoindoline source or as a compound with specific thermal properties. Understanding the thermal stability and decomposition pathway of this compound is crucial for its handling, storage, and application in various thermal processes.

This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its thermal stability profile and a proposed decomposition pathway. The information is targeted towards researchers, scientists, and drug development professionals.

Predicted Thermal Properties of this compound

The thermal stability of this compound is dictated by the strength of the ionic bond between the isoindolinium cation and the p-toluenesulfonate anion, as well as the inherent thermal stability of each component.

2.1. Physical Properties of Constituent Components

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Isoindoline | C₈H₉N | 119.16 | 17[1] | 221[1] |

| p-Toluenesulfonic Acid (monohydrate) | C₇H₈O₃S·H₂O | 190.22 | 103-106[2] | 140 (at 20 mmHg)[3][4] |

2.2. Predicted Thermal Analysis Data for this compound

Based on the properties of similar amine p-toluenesulfonate salts, the following thermal events are predicted for this compound. Protic ionic liquids based on p-toluenesulfonic acid have shown decomposition temperatures in the range of 213 °C to 286 °C[5].

| Thermal Event | Predicted Temperature Range (°C) | Technique | Observations |

| Melting Point | 150 - 170 | DSC | Endothermic peak corresponding to the transition from solid to liquid phase. |

| Onset of Decomposition | ~210 | TGA/DSC | Initial weight loss and deviation from baseline in DSC, indicating the beginning of thermal decomposition. |

| Major Decomposition | 210 - 300 | TGA/DSC | Significant weight loss observed in TGA, corresponding to exothermic events in DSC. This stage likely involves the breakdown of the salt and the individual components. |

| Final Decomposition | >300 | TGA | Continued, slower weight loss corresponding to the breakdown of more stable intermediates. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through the initial dissociation of the salt into its constituent acid and base, followed by the individual decomposition of isoindoline and p-toluenesulfonic acid.

Logical Flow of Decomposition:

Caption: Proposed thermal decomposition pathway of this compound.

Upon heating, the this compound salt is predicted to first dissociate into free isoindoline and p-toluenesulfonic acid. Isoindoline is likely to volatilize and subsequently decompose into various organic fragments. P-toluenesulfonic acid will also decompose, releasing toluene, sulfur oxides (SOx), and carbon oxides (CO, CO₂)[2][3].

Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, the following standard analytical techniques are recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample loses mass due to decomposition and to quantify this mass loss.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The analysis is typically run from ambient temperature to a temperature at which no further mass loss is observed (e.g., 600 °C).

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, phase transitions, and decomposition enthalpies.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Experimental Workflow:

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data for this compound is not available, a predictive analysis based on its constituent parts and related compounds suggests that it is a moderately stable salt with a decomposition onset likely above 200 °C. The proposed decomposition pathway involves the initial dissociation of the salt followed by the breakdown of isoindoline and p-toluenesulfonic acid. The methodologies for TGA and DSC outlined provide a clear path for the empirical validation of these predictions. This guide serves as a foundational resource for professionals working with or developing applications for this compound.

References

The Role of p-Toluenesulfonic Acid in Isoindoline Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonic acid (p-TsOH) is a versatile and widely utilized organic acid catalyst in synthetic chemistry. Its strong acidic nature, coupled with its solid, non-corrosive, and easy-to-handle properties, makes it a favorable choice for a variety of organic transformations. In the realm of isoindoline chemistry, a key structural motif in numerous biologically active compounds and pharmaceuticals, p-TsOH plays a significant, albeit nuanced, role. This technical guide provides an in-depth analysis of the function of p-toluenesulfonic acid in the synthesis of isoindoline derivatives, focusing on its application in deprotection steps, and explores its potential catalytic role in cyclization reactions. This document will present quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction to Isoindoline and p-Toluenesulfonic Acid

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the basis for a range of therapeutic agents. The synthesis of substituted isoindolines is, therefore, a topic of significant interest. p-Toluenesulfonic acid (p-TsOH), a strong organic acid with a pKa of approximately -2.8, is a staple in the organic chemist's toolkit.[1] It is often used as a catalyst for reactions such as esterification, acetalization, and various cyclization and rearrangement reactions.[1] In the context of isoindoline synthesis, p-TsOH has been documented as an effective reagent for the removal of the tert-butyloxycarbonyl (Boc) protecting group, a crucial step in multi-step synthetic sequences.

p-Toluenesulfonic Acid in the Deprotection of Boc-Protected Isoindoline Precursors

A key application of p-TsOH in isoindoline chemistry is the cleavage of the Boc protecting group from a nitrogen atom that will become part of the isoindoline ring. The Boc group is widely used to protect amines due to its stability under many reaction conditions and its relatively mild removal under acidic conditions.

Mechanism of Boc-Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by p-TsOH. This is followed by the fragmentation of the protonated intermediate to yield the free amine (as its tosylate salt), carbon dioxide, and isobutylene.

Below is a Graphviz diagram illustrating the signaling pathway of this deprotection mechanism.

Caption: Mechanism of p-TsOH-mediated Boc-deprotection.

Quantitative Data and Experimental Protocol

A notable example of p-TsOH's application in isoindoline synthesis is in the microwave-assisted, continuous-flow organic synthesis (MACOS) of an isoindoline-annulated, tricyclic sultam library.[2] In this multi-step sequence, a Boc-protected precursor undergoes a one-pot, sequential intramolecular aza-Michael cyclization followed by Boc-deprotection using p-TsOH to afford the desired isoindoline intermediate.

Table 1: Quantitative Data for p-TsOH Mediated Boc-Deprotection in Isoindoline Synthesis [2]

| Parameter | Value |

| Reagent | p-Toluenesulfonic acid (p-TsOH) |

| Stoichiometry | 3 equivalents |

| Temperature | 140 °C |

| Reaction Time | 1 minute |

| Method | Microwave-assisted continuous flow |

| Yield | Favorable (part of a one-pot sequence) |

Experimental Protocol: Synthesis of an Isoindoline Intermediate via p-TsOH-Mediated Boc-Deprotection [2]

This protocol describes the deprotection step within a continuous-flow synthesis of an isoindoline-annulated sultam.

-

Preparation: The crude reaction mixture containing the Boc-protected isoindoline precursor is supplemented with 3 equivalents of p-toluenesulfonic acid.

-

Flow Reaction: The resulting mixture is loaded into a Hamilton gastight syringe (10 mL) and delivered by a syringe pump at a flow rate of 30 μL/min into a microwave flow reactor.

-

Microwave Irradiation: The reaction mixture is heated to 140 °C for a residence time of 1 minute under microwave irradiation.

-

Workup: Upon exiting the reactor, the product mixture is collected and diluted with ethyl acetate (150 mL). The solution is then basified with a saturated sodium bicarbonate solution to a pH of 8-9.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate (150 mL). The combined organic layers are washed with brine (100 mL) and dried over sodium sulfate (Na₂SO₄). The mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure to yield the isoindoline product, which can often be used in the next step without further purification.

Below is a Graphviz diagram illustrating the experimental workflow.

Caption: Experimental workflow for p-TsOH mediated deprotection.

Potential Catalytic Role of p-Toluenesulfonic Acid in Isoindoline Ring Formation

While the use of p-TsOH in the deprotection step is well-documented, its role as a direct catalyst for the formation of the isoindoline ring is less explicitly reported in the literature for isoindolines themselves. However, based on its known catalytic activity in analogous cyclization reactions, a plausible role can be proposed.

Proposed Catalytic Cyclization

p-Toluenesulfonic acid is a known catalyst for intramolecular cyclizations that proceed via the formation of an iminium ion intermediate, such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines.[3] A similar mechanism can be envisioned for the synthesis of isoindolines from appropriate precursors, such as the acid-catalyzed cyclization of a 2-(aminomethyl)benzyl alcohol derivative. In this hypothetical reaction, p-TsOH would protonate the hydroxyl group, facilitating its departure as a water molecule and generating a benzylic carbocation. Intramolecular attack by the amine would then form the isoindoline ring.

Below is a Graphviz diagram illustrating this proposed logical relationship.

Caption: Proposed p-TsOH-catalyzed isoindoline synthesis.

Conclusion

p-Toluenesulfonic acid serves as a valuable reagent in the field of isoindoline chemistry, primarily in its well-documented role as an efficient reagent for the removal of the Boc protecting group from nitrogen precursors. This deprotection is a critical step in the synthesis of complex isoindoline-containing molecules. While its direct catalytic role in the formation of the isoindoline ring through intramolecular cyclization is not as extensively reported, the principles of its catalytic activity in similar transformations suggest its potential in this capacity. The data and protocols presented in this guide offer a practical resource for chemists engaged in the synthesis of isoindoline derivatives, and it is hoped that the exploration of the proposed catalytic applications will open new avenues for the efficient construction of this important heterocyclic scaffold.

References

An In-depth Technical Guide on the Core Mechanism of Action of p-Toluenesulfonic Acid (PTSA) in Organic Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Toluenesulfonic acid (PTSA or TsOH) is a strong organic acid that is a cornerstone catalyst in a multitude of organic transformations.[1] With the formula CH₃C₆H₄SO₃H, it is a white, solid compound, making it significantly easier to handle than many corrosive liquid mineral acids.[2] Its high acidity (pKa ≈ -2.8), solubility in organic solvents, and thermal stability make it an exceptionally versatile and efficient catalyst for industrial and laboratory-scale synthesis, including in the pharmaceutical and polymer industries.[3][4] This guide provides a detailed examination of its catalytic mechanism, supported by reaction data, experimental protocols, and mechanistic diagrams.

Core Mechanism of Action: Brønsted Acid Catalysis

The primary role of PTSA in organic catalysis is that of a Brønsted acid : a proton (H⁺) donor.[5] The catalytic cycle is initiated when PTSA protonates a substrate, enhancing its electrophilicity and activating it for subsequent chemical steps. The catalyst is then regenerated at the end of the cycle, allowing a small amount to facilitate a large-scale transformation.

The general catalytic cycle involves three key stages:

-

Protonation of Substrate: PTSA readily donates a proton to an electronegative atom (typically oxygen or nitrogen) on the substrate molecule.

-

Nucleophilic Attack: The protonated, and now highly electrophilic, substrate is attacked by a nucleophile.

-

Catalyst Regeneration: The intermediate product is deprotonated, yielding the final product and regenerating the PTSA catalyst.[5]

Caption: General catalytic cycle of PTSA as a Brønsted acid.

Key Applications and Detailed Mechanisms

PTSA's efficacy as a catalyst is demonstrated in numerous critical organic reactions.

Fischer-Speier Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[6] PTSA is a highly effective catalyst for this process, often leading to higher yields and requiring milder conditions than uncatalyzed reactions.[4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2][5]

Mechanism of PTSA-Catalyzed Esterification:

-

Protonation of Carbonyl: PTSA protonates the carbonyl oxygen of the carboxylic acid, activating it.

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, forming a resonance-stabilized carbocation.

-

Deprotonation: The conjugate base of the acid (or another alcohol molecule) removes the proton from the remaining oxygen, yielding the ester and regenerating the catalyst.[5]

Caption: Stepwise mechanism of Fischer Esterification catalyzed by PTSA.

Quantitative Data for Esterification Reactions

| Reaction | Reactants | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Laurate Synthesis | Lauric Acid, Ethanol | Catalytic (from AcCl) | ~120 (Reflux) | 1 | - | [7] |

| Isoamyl Acetate Synthesis | Acetic Acid, Isoamyl Alcohol | 5 drops H₂SO₄ | ~160 (Reflux) | 0.75 | - | [8] |

| Isoamyl Acetate Synthesis | Acetic Acid, Iso-pentanol | 1.5% of feedstock | 110 | 1.5 | 95.3 | [9] |

| Cyclohexyl Hippurate | Hippuric Acid, Cyclohexanol | 1.0 g PTSA | Reflux | 30 | - | [10] |

Experimental Protocol: Synthesis of Isoamyl Acetate (Banana Oil) [8][11]

-

Setup: Equip a 5 mL conical reaction vial with a spin vane and an air condenser.

-

Reagents: To the vial, add isopentyl alcohol, a four-fold excess of acetic acid, and 5 drops of concentrated sulfuric acid (or a catalytic amount of PTSA).

-

Reflux: Heat the reaction mixture to reflux using a heating block at approximately 160°C, with stirring, for 45-75 minutes.[8][11]

-

Cooling: Remove the vial from the heat, allow it to cool to room temperature, and then cool further in an ice bath.

-

Work-up: Transfer the cooled mixture to a separatory funnel. Add 1.0 mL of 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst. Cap the funnel, shake gently, and vent frequently to release CO₂ gas.[11] Separate the aqueous layer. Repeat the wash two more times.

-

Drying: Transfer the organic layer to a dry conical vial and dry with anhydrous sodium sulfate.

-

Purification: Isolate the pure ester product via distillation.

-

Characterization: Determine the yield and characterize the product using IR spectroscopy and by observing its characteristic banana-like odor.[8][11]

Dehydration of Alcohols

PTSA is an effective catalyst for the dehydration of alcohols to form alkenes.[3] This elimination reaction typically follows an E1 mechanism for secondary and tertiary alcohols and an E2 mechanism for primary alcohols.[12] The reaction is driven by heating the alcohol in the presence of a strong, non-nucleophilic acid like PTSA.[12]

Mechanism of Alcohol Dehydration (E1 for 2°/3° Alcohols):

-

Protonation of Alcohol: The alcohol's hydroxyl group is protonated by PTSA, forming an alkyloxonium ion. This converts the poor -OH leaving group into an excellent H₂O leaving group.[13][14]

-

Formation of Carbocation: The alkyloxonium ion departs as water, generating a carbocation intermediate. This is the rate-determining step.[13]

-

Deprotonation to Form Alkene: A base (water or the tosylate anion) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the catalyst.[13]

Caption: Typical experimental workflow for the dehydration of an alcohol.

Quantitative Data for Dehydration Reactions

| Alcohol | Acid Catalyst | Temp (°C) | Product(s) | Notes | Reference |

| Ethanol | Conc. H₂SO₄ | 170 | Ethene | Excess acid used | [15] |

| 2-Methylcyclohexanol | 85% H₃PO₄ | Boiling | 1-Methylcyclohexene, 3-Methylcyclohexene | Product distilled as it forms | [16] |

| Butan-2-ol | Acid catalyst | Varies | But-1-ene, cis-But-2-ene, trans-But-2-ene | Zaitsev's rule favors more substituted alkenes | [17] |

| Fructose | PTSA | 120 | 5-Hydroxymethylfurfural (HMF) | >98% conversion, >90% yield in 90s (microwave) | [18] |

Experimental Protocol: Dehydration of 2-Methylcyclohexanol [16][19]

-

Setup: Place 15.0 mL of 2-methylcyclohexanol into a 50-mL round-bottom flask with several boiling stones.

-

Reagents: Carefully add 4.5 mL of 85% phosphoric acid (or a catalytic amount of PTSA) to the flask, swirling to mix.[19]

-

Distillation: Assemble a fractional distillation apparatus. Heat the reaction mixture using a heating mantle so that the product alkenes and water co-distill. Keep the vapor temperature below 100°C.[16]

-

Work-up: Collect the distillate in a receiver cooled in an ice bath. Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Isolation: Separate the lower aqueous layer. Wash the organic layer with water, then transfer it to a dry Erlenmeyer flask.

-

Drying: Dry the product over anhydrous calcium chloride pellets.[19]

-

Analysis: Analyze the product mixture, typically by gas chromatography, to determine the relative proportions of the different alkene isomers formed.[16]

Acetal and Ketal Formation

PTSA is an excellent catalyst for the formation of acetals and ketals, which are important protecting groups for aldehydes and ketones, respectively.[5] The reaction involves treating the carbonyl compound with two equivalents of an alcohol (or one equivalent of a diol) in the presence of an acid catalyst.

Mechanism of Acetal Formation:

-

Protonation of Carbonyl: The carbonyl oxygen is protonated by PTSA, making it a much better electrophile.[20]

-

Hemiacetal Formation: An alcohol molecule attacks the protonated carbonyl carbon, and subsequent deprotonation forms a hemiacetal.[5]

-

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by PTSA, turning it into a good leaving group (water).[20]

-

Formation of Oxycarbenium Ion: Water departs, leaving a resonance-stabilized oxycarbenium ion.[20]

-

Final Nucleophilic Attack: A second alcohol molecule attacks the oxycarbenium ion.

-

Deprotonation: Deprotonation of the resulting intermediate gives the final acetal product and regenerates the PTSA catalyst.[5]

Caption: Key components and relationships in acetal formation.

Quantitative Data for Acetal Formation

| Substrate | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Methyl Ketones | Ethanol | 1.0 equiv PTSA | 60 | 8-12 | 60-89 | [21] |

| 4-Bromoacetophenone | Ethanol | 1.0 equiv PTSA | 60 | 8 | 71 | [22] |

| 2-Acetylnaphthalene | Ethanol | 1.0 equiv PTSA | 60 | 10 | 78 | [22] |

Experimental Protocol: Synthesis of an α-Ketoacetal [22]

-

Reagents: In a reaction flask, combine the ketone (1.0 mmol), selenium dioxide (0.7 equiv), PTSA (1.0 equiv), and the alcohol (1 mL).

-

Reaction: Stir the mixture at 40–60 °C for 5–12 hours. Monitor the reaction until a thick precipitate of elemental selenium forms.

-

Filtration: Filter off the selenium precipitate and wash it with ethyl acetate (2 x 10 mL).

-

Work-up: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with a concentrated sodium bicarbonate solution (2 x 10 mL) followed by brine (2 x 10 mL).

-

Drying and Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product via column chromatography to yield the pure α-ketoacetal.

Conclusion

p-Toluenesulfonic acid is a powerful and versatile Brønsted acid catalyst essential for a wide range of organic transformations. Its efficacy stems from its ability to protonate substrates, thereby increasing their reactivity towards nucleophiles. This fundamental mechanism is central to widely used reactions such as Fischer esterification, alcohol dehydration, and acetal formation. The solid, non-corrosive nature of PTSA, combined with its high catalytic activity, ensures its continued importance in both academic research and industrial chemical synthesis, providing an efficient and practical alternative to traditional mineral acids.[1]

References

- 1. preprints.org [preprints.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. cerritos.edu [cerritos.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. ijcrcps.com [ijcrcps.com]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. byjus.com [byjus.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Dehydration of an alcohol [cs.gordon.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs and a multitude of investigational agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[2] This technical guide provides an in-depth exploration of the potential applications of isoindoline-based compounds, with a particular focus on the strategic use of their salt forms to optimize pharmaceutical properties. We delve into their mechanisms of action, present quantitative data on their biological activities, and provide illustrative experimental workflows and signaling pathways.

The Isoindoline Core: A Versatile Pharmacophore

The isoindoline nucleus, a bicyclic heterocyclic system, serves as a versatile template for the design of therapeutic agents targeting a wide array of biological pathways. Commercially successful drugs such as thalidomide, lenalidomide, and pomalidomide underscore the therapeutic potential of this structural motif, particularly in the realm of oncology and immunology.[1] The applications of isoindoline derivatives extend to various other therapeutic areas, including the treatment of inflammatory conditions, neurodegenerative diseases, and infectious agents.

The Strategic Importance of Salt Formation

While the biological activity of an isoindoline derivative is inherent to its molecular structure, the formulation of these compounds as pharmaceutically acceptable salts is a critical step in drug development.[3] Salt formation is a widely employed strategy to enhance the physicochemical properties of a drug candidate, such as solubility, dissolution rate, stability, and bioavailability, without altering its intrinsic pharmacological activity. For instance, basic isoindoline derivatives can be converted into hydrochloride salts to improve their aqueous solubility.[4] The choice of the counter-ion is a crucial decision in the drug development process, as it can significantly impact the final drug product's performance.

Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Isoindoline derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines. The immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide are prime examples, indicated for the treatment of multiple myeloma.[1]

Mechanism of Action: A key mechanism of action for these IMiDs involves their interaction with the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to cereblon, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The degradation of these factors results in both direct cytotoxic effects on cancer cells and immunomodulatory effects, including T-cell and NK-cell activation.

A number of novel isoindoline derivatives have been synthesized and evaluated for their anticancer properties. For example, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) has shown a micromolar IC50 value against the HepG2 cell line.[6]

Table 1: Anticancer Activity of Selected Isoindoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) | HepG2 | 5.89 | [6] |

Anti-inflammatory Activity

The anti-inflammatory potential of isoindoline derivatives has been explored through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Selective COX-2 inhibitors are sought after for their ability to reduce inflammation with a potentially better gastrointestinal safety profile compared to non-selective NSAIDs.

A series of novel isoindoline hybrids have been synthesized and shown to be moderate COX-2 inhibitors.[7] For instance, six hybrid derivatives (10b, 10c, 11a, 11d, 13, 14) exhibited IC50 values in the range of 0.11-0.18 µM, which are comparable to the standard drug celecoxib (IC50 = 0.09 µM).[7]

Table 2: COX-2 Inhibitory Activity of Selected Isoindoline Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

| 10b | 0.11 - 0.18 | [7] |

| 10c | 0.11 - 0.18 | [7] |

| 11a | 0.11 - 0.18 | [7] |

| 11d | 0.11 - 0.18 | [7] |

| 13 | 0.11 - 0.18 | [7] |

| 14 | 0.11 - 0.18 | [7] |

| Celecoxib (Standard) | 0.09 | [7] |

| PYZ16 | 0.52 | [8] |

| PYZ28 | 0.26 | [8] |

Neurodegenerative Diseases

Isoindoline-1,3-dione derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. A primary strategy in this area is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.

Several series of isoindoline-1,3-dione derivatives have been synthesized and shown to be potent inhibitors of these enzymes. For example, certain derivatives have demonstrated IC50 values as low as 34 nM for AChE and 0.54 µM for BuChE.[9] Another series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids displayed potent AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 µM.[10][11]

Table 3: Cholinesterase Inhibitory Activity of Selected Isoindoline Derivatives

| Compound Series | Target Enzyme | IC50 Range | Reference |

| Isoindoline-1,3-dione derivatives | AChE | 0.9 - 19.5 µM | [12] |

| Isoindoline-1,3-dione derivatives | BuChE | Weak activity | [12] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivatives | AChE | Most active derivative: 0.91 µM | [12] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | [10][11] |

| Isoindolin-1,3-dione-based acetohydrazide derivatives | AChE | 0.11 - 0.86 µM | [13] |

| Isoindolin-1,3-dione-based acetohydrazide derivatives | BuChE | 5.7 - 30.2 µM | [13] |

Experimental Protocols

General Synthesis of Isoindoline-1,3-dione Derivatives

A common method for the synthesis of N-substituted isoindoline-1,3-diones involves the reaction of phthalic anhydride with a primary amine.[14]

A representative experimental procedure is as follows: A mixture of N-arylbenzenecarboximidamide and phthalic anhydride is refluxed in a suitable solvent such as benzene.[14] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the desired N-substituted isoindoline-1,3-dione.[14]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of isoindoline derivatives against AChE is often determined using Ellman's method.

Protocol Outline:

-

Preparation of Solutions: Prepare stock solutions of the test compounds, AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate the mixture for a specified period at a controlled temperature.

-

Initiation of Reaction: Add the substrate ATCI to initiate the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from the dose-response curve.

Conclusion

The isoindoline scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in a variety of therapeutic areas, most notably in oncology, inflammation, and neurodegenerative diseases. The ability to fine-tune the physicochemical properties of these compounds through the formation of pharmaceutically acceptable salts further enhances their drug-like characteristics and potential for clinical success. Future research in this area will likely focus on the design of next-generation isoindoline derivatives with improved potency, selectivity, and safety profiles, as well as the exploration of novel therapeutic applications for this versatile chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. doaj.org [doaj.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Isoindoline HCL salt CAS#: 10479-62-6 [amp.chemicalbook.com]

- 5. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 6. jocpr.com [jocpr.com]

- 7. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Isoindoline Scaffold: From Notorious Origins to a Pillar of Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of Isoindoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of isoindoline-based compounds is a compelling narrative of scientific serendipity, devastating tragedy, and remarkable redemption. Initially relegated to the annals of chemical curiosities, the isoindoline core structure burst into the pharmaceutical consciousness with the advent of thalidomide. While its tragic history is a stark reminder of the importance of rigorous drug safety evaluation, the subsequent scientific inquiry into its mechanism of action has unlocked a new paradigm in drug development, leading to the creation of powerful immunomodulatory and anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic landscape of isoindoline-based compounds, with a focus on their synthesis, mechanism of action, and clinical application.

A Tumultuous Beginning: The Discovery of Thalidomide

The story of isoindoline in medicine is inextricably linked with thalidomide. First synthesized in the 1950s, thalidomide, an isoindoline-1,3-dione derivative, was initially developed as a non-barbiturate sedative.[1] It was widely prescribed to pregnant women to alleviate morning sickness.[1] However, this widespread use led to a devastating global health crisis, as thalidomide was found to be a potent teratogen, causing severe birth defects, most notably phocomelia.[1] This tragedy led to a fundamental overhaul of drug regulation and testing worldwide.

Despite its catastrophic teratogenic effects, thalidomide was later found to possess potent anti-inflammatory and immunomodulatory properties. This discovery led to its repurposing for the treatment of erythema nodosum leprosum, a painful complication of leprosy.[2] Further research revealed its efficacy in treating multiple myeloma, a cancer of plasma cells.[2] This marked the beginning of the redemption of the isoindoline scaffold and spurred the development of a new class of drugs: the Immunomodulatory Drugs (IMiDs®).

The Rise of the IMiDs®: Lenalidomide and Pomalidomide

The clinical success of thalidomide in multiple myeloma, tempered by its significant side effects, drove the quest for safer and more potent analogs. This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), second and third-generation IMiDs, respectively. These compounds feature key structural modifications to the isoindoline core and the attached glutarimide ring, resulting in enhanced potency and altered side-effect profiles.[3]

Table 1: Key Clinically Approved Isoindoline-Based Drugs

| Compound | Chemical Structure | Year of First Approval | Key Indications |

| Thalidomide | 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 1957 (initially), 1998 (re-approved) | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | (RS)-3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | 2005 | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma |

| Pomalidomide | (RS)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | 2013 | Multiple Myeloma, Kaposi Sarcoma |

Unraveling the Mechanism of Action: The Role of Cereblon

A pivotal breakthrough in understanding the activity of isoindoline-based compounds was the identification of cereblon (CRBN) as their primary molecular target.[4][5][6] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] By binding to CRBN, IMiDs modulate the substrate specificity of this E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not the natural targets of CRL4^CRBN^.[4][7]

Two key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[10][11]

The Next Generation: Cereblon E3 Ligase Modulators (CELMoDs)

Building on the success of IMiDs, a new generation of more potent and selective compounds known as Cereblon E3 Ligase Modulators (CELMoDs) are in development. These include iberdomide (CC-220) and mezigdomide (CC-92480).[1][8] CELMoDs exhibit higher binding affinity for cereblon, leading to more efficient and rapid degradation of Ikaros and Aiolos.[7][12] This enhanced activity may overcome resistance to earlier-generation IMiDs.[8]

Table 2: Comparative In Vitro Potency of IMiDs and CELMoDs on Multiple Myeloma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Thalidomide | MM.1S | >10 | [13] |

| Lenalidomide | MM.1S | 1.60 | [14] |

| Pomalidomide | MM.1S | 0.05 | [13] |

| Iberdomide (CC-220) | MM.1S | ~0.015 | |

| Mezigdomide (CC-92480) | MM.1S | ~0.002 |

Note: IC50 values can vary depending on the specific assay conditions and cell line. The values presented here are for comparative purposes.

Clinical Efficacy and Applications

The clinical development of isoindoline-based compounds has transformed the treatment landscape for multiple myeloma. Lenalidomide and pomalidomide, in combination with other agents, have become standards of care in both newly diagnosed and relapsed/refractory settings.[3] Clinical trials have demonstrated significant improvements in progression-free survival and overall survival with IMiD-based regimens.[3][8]

Table 3: Summary of Key Clinical Trial Results for Pomalidomide and Mezigdomide in Relapsed/Refractory Multiple Myeloma (RRMM)

| Trial Identifier | Compound(s) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| MM-014 (Phase 2) | Pomalidomide + Dexamethasone + Daratumumab | RRMM with prior lenalidomide | 77.7% | 30.8 months |

| SUCCESSOR-1 (Phase 3) | Mezigdomide + Bortezomib + Dexamethasone vs. Pomalidomide + Bortezomib + Dexamethasone | RRMM with 1-3 prior lines of therapy | Ongoing | Ongoing |

| CC-92480-MM-002 (Phase 1/2) | Mezigdomide + Dexamethasone + Bortezomib/Carfilzomib | RRMM | 75.0% - 85.2% | 11.8 - 13.5 months |

Data compiled from publicly available clinical trial information.[1][4][8]

Experimental Protocols

Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of the core isoindoline-1,3-dione (phthalimide) structure is a fundamental step in the preparation of many of these compounds. A general and straightforward method involves the reaction of phthalic anhydride with a primary amine.

General Protocol for Phthalimide Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Amine Addition: Add the desired primary amine (1.0 equivalent) to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The phthalimide product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., water or ethanol) to remove impurities, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.

Cereblon Binding Assay (Fluorescence Polarization)

Determining the binding affinity of a compound to cereblon is a critical step in the development of new IMiDs and CELMoDs. Fluorescence polarization (FP) is a common method used for this purpose.

Experimental Workflow for Cereblon Binding Assay:

References

- 1. A phase 3, two-stage,randomized, multicenter, open-label study comparing Mezigdomide(CC-92480), Bortezomib and Dexamethasone (MeziVd)versus Pomalidomide,Bortezomib and Dexamethasone (PVD) in subjects with Relapsed or RefractoryMultiple myeloma (RRMM): successor-1 [mdanderson.org]

- 2. researchgate.net [researchgate.net]

- 3. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sparkcures.com [sparkcures.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Isoindoline p-Toluenesulfonate (Isoindoline.PTSA): An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Isoindoline p-Toluenesulfonate (Isoindoline.PTSA). The protocol herein details a two-step synthetic route commencing with the reduction of phthalimide to isoindoline, followed by the formation of the p-toluenesulfonate salt. This application note includes detailed experimental procedures, a summary of quantitative data, and visualizations to aid in the successful execution of the synthesis.

Introduction

Isoindoline and its derivatives are significant structural motifs in a variety of biologically active compounds and are considered important building blocks in medicinal chemistry. The p-toluenesulfonate (PTSA) salt of isoindoline can offer improved handling, stability, and solubility characteristics compared to the free base, making it a more convenient form for further synthetic transformations or for use in pharmaceutical formulations. This protocol outlines a reliable and reproducible method for the preparation of this compound.

Overall Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of Isoindoline from Phthalimide

This procedure details the reduction of phthalimide to isoindoline using sodium borohydride.

Materials and Equipment:

-

Phthalimide

-

Sodium borohydride (NaBH₄)

-

2-Propanol

-

Deionized water

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend phthalimide (1 equivalent) in a 6:1 mixture of 2-propanol and water.

-

Reduction: To the stirred suspension, add sodium borohydride (5 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidic Work-up: Carefully add glacial acetic acid to the reaction mixture until the pH is approximately 5. This will quench the excess sodium borohydride and facilitate the cyclization to isoindoline. Heat the mixture to 80°C for 2 hours.[1]

-

Extraction: After cooling to room temperature, make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude isoindoline.

-

Purification: The crude isoindoline can be purified by vacuum distillation to obtain a colorless oil.

Part 2: Synthesis of this compound

This procedure describes the formation of the p-toluenesulfonate salt of isoindoline.

Materials and Equipment:

-

Isoindoline (from Part 1)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Isopropanol

-

tert-Butyl methyl ether (MTBE)

-

Erlenmeyer flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

Salt Formation: Dissolve the purified isoindoline (1 equivalent) in a minimal amount of isopropanol. In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in isopropanol.

-

Precipitation: Slowly add the PTSA solution to the isoindoline solution with stirring. The this compound salt will begin to precipitate.

-

Crystallization: To ensure complete precipitation, cool the mixture in an ice bath and slowly add tert-butyl methyl ether as an anti-solvent until the solution becomes cloudy. Allow the mixture to stand in the ice bath for at least one hour to complete crystallization.

-

Isolation and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold tert-butyl methyl ether. Dry the product under vacuum to obtain pure this compound.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Purity | CAS Number |

| Isoindoline | C₈H₉N | 119.16 | Colorless oil | >97% | 496-12-8 |

| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | White solid | >98.5% | 104-15-4 |

| This compound | C₁₅H₁₇NO₃S | 291.37 | White crystalline solid | >95% | 1171182-78-7 |

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-